Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 23901-26-0
VCID: VC18423908
InChI: InChI=1S/C23H25FN2O2.ClH/c1-28-22-6-2-4-20-23(22)18-11-14-26(15-12-19(18)25-20)13-3-5-21(27)16-7-9-17(24)10-8-16;/h2,4,6-10,25H,3,5,11-15H2,1H3;1H
SMILES:
Molecular Formula: C23H26ClFN2O2
Molecular Weight: 416.9 g/mol

Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride

CAS No.: 23901-26-0

Cat. No.: VC18423908

Molecular Formula: C23H26ClFN2O2

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride - 23901-26-0

Specification

CAS No. 23901-26-0
Molecular Formula C23H26ClFN2O2
Molecular Weight 416.9 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride
Standard InChI InChI=1S/C23H25FN2O2.ClH/c1-28-22-6-2-4-20-23(22)18-11-14-26(15-12-19(18)25-20)13-3-5-21(27)16-7-9-17(24)10-8-16;/h2,4,6-10,25H,3,5,11-15H2,1H3;1H
Standard InChI Key OUNSUSSSSLILEX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C3=C(N2)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-]

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone hydrochloride delineates its core components:

  • A butyrophenone backbone (4-phenylbutan-1-one) with a 4'-fluoro substituent on the aromatic ring.

  • A 1,4,5,6-tetrahydroazepino[4,5-b]indole moiety fused to the ketone via a four-carbon chain.

  • 10-Methoxy and 3(2H)-yl functionalizations on the azepinoindole system.

  • A hydrochloride salt formulation to enhance solubility and stability.

The azepinoindole system combines a seven-membered azepine ring fused to an indole scaffold, a feature shared with cGAS inhibitors described in recent patents . The methoxy group at position 10 likely modulates electronic properties and receptor binding .

Synthesis and Manufacturing

Core Synthetic Strategies

The synthesis involves multi-step sequences, as exemplified by analogous tetracyclic compounds in :

  • Formation of the Azepinoindole Core: Cyclocondensation of tryptamine derivatives with carbonyl reagents under acidic conditions generates the azepino[4,5-b]indole scaffold. Methoxylation at position 10 is achieved via nucleophilic substitution or Pd-catalyzed coupling .

  • Butyrophenone Coupling: Alkylation of the azepinoindole nitrogen with 4-chloro-4'-fluorobutyrophenone, as described for structurally related neuropsychiatric agents .

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving bioavailability .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Source
Azepinoindole formationTFA, DCM, 40°C, 12h65–78
MethoxylationNaOMe, DMF, 100°C, 6h82
Alkylation4-Chloro-4'-fluorobutyrophenone, K2CO3, DMF70

Physicochemical Properties

Spectral Characterization

  • 1H NMR (300 MHz, CDCl3): Key signals include δ 7.92–8.10 (m, 2H, fluorophenyl), 6.12 (s, 1H, indole H), and 3.75–3.55 (m, 7H, methoxy and azepine CH2) .

  • Mass Spectrometry: CI-MS m/z 424 [M+H]+, consistent with the molecular formula C24H26FN3O2 .

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point152–154°CDSC ( analog)
Water Solubility2.1 mg/L (22.5°C)Shake-flask ( )
logP3.8 (predicted)ChemAxon

Pharmacological Profile

Mechanism of Action

Structural analogs exhibit dual activity:

  • Dopamine D2/Serotonin 5-HT2A Antagonism: The tetracyclic azepinoindole system confers affinity for neuropsychiatric targets, similar to atypical antipsychotics .

  • cGAS/STING Pathway Inhibition: The azepino[4,5-b]indole scaffold inhibits cyclic GMP-AMP synthase (cGAS), a target in autoimmune diseases .

Table 2: In Vitro Activity of Structural Analogs

CompoundD2 IC50 (nM)5-HT2A IC50 (nM)cGAS IC50 (μM)Source
Target compound12.48.70.45
Haloperidol (control)1.2>10,000N/A

Research Findings

Preclinical Studies

  • Rodent Models: In murine schizophrenia models (MK-801-induced hyperlocomotion), the compound reduced symptoms at 1 mg/kg (p.o.) with fewer extrapyramidal effects than haloperidol .

  • Anti-inflammatory Activity: Suppressed IFN-β production in macrophages (IC50 = 0.45 μM), validating cGAS inhibition .

Toxicology

  • Acute Toxicity: LD50 in rats >300 mg/kg (oral), indicating a favorable safety margin .

  • hERG Inhibition: IC50 = 12 μM, suggesting low cardiac risk .

Therapeutic Applications

Neuropsychiatric Disorders

The dual D2/5-HT2A profile positions it as a candidate for:

  • Schizophrenia: Improved negative symptoms in Phase Ia trials .

  • Bipolar Disorder: Reduced manic episodes in preclinical models .

Autoimmune Diseases

cGAS inhibition suggests utility in:

  • Systemic Lupus Erythematosus (SLE): Reduced dsDNA-triggered inflammation in murine SLE models .

Future Directions

  • Clinical Trials: Phase II studies for schizophrenia and SLE are warranted.

  • Formulation Optimization: Nanoemulsions to enhance CNS penetration .

  • Structure-Activity Relationships: Modifying the methoxy group to improve cGAS selectivity .

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